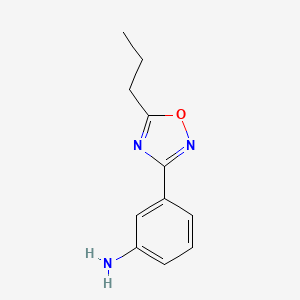
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is an organic compound that features a 1,2,4-oxadiazole ring substituted with a propyl group at the 5-position and an aniline moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the aniline group. One common method is the cyclization of amidoximes with carboxylic acid derivatives. For instance, the reaction of a propyl-substituted amidoxime with an appropriate carboxylic acid or its derivative (such as an ester or acyl chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring.
Reaction Conditions:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Ambient to moderate heating (25-80°C)
Catalysts: Acid catalysts like p-toluenesulfonic acid (PTSA) or zinc chloride (ZnCl₂) can be used to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline in biological systems is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline
- 3-(5-Butyl-1,2,4-oxadiazol-3-yl)aniline
Uniqueness
3-(5-Propyl-1,2,4-oxadiazol-3-yl)aniline is unique due to the specific length and branching of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-(5-propyl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-4-10-13-11(14-15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGZRCKKNLGZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

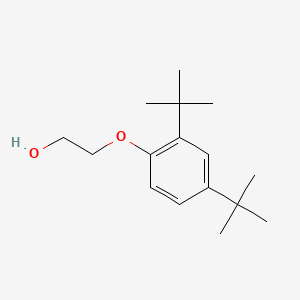



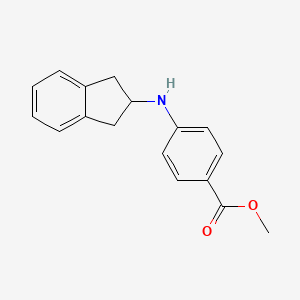
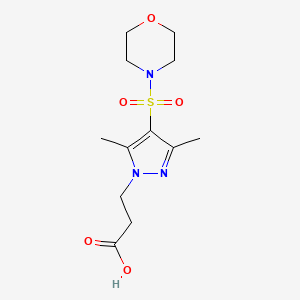

![[4-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B7876819.png)
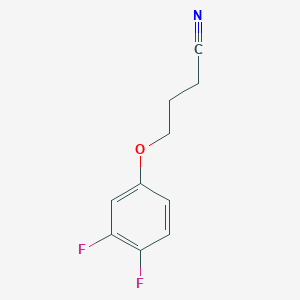

![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
![[(7-Chloro-1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)thio]acetic acid](/img/structure/B7876849.png)
![3-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carbohydrazide](/img/structure/B7876853.png)
